Bis(diethyl-L-tartrate glycolato)diboron is a chemical compound characterized by its unique structure and properties. Its molecular formula is , with a molecular weight of approximately 429.98 g/mol. This compound features two diethyl-L-tartrate glycolato moieties bonded to a diboron core, making it part of the diboron compound family, which has gained attention for its versatile reactivity and applications in organic synthesis and materials science .
The compound exhibits a melting point range of 40-47 ºC and a boiling point of 451.234 ºC at 760 mmHg, with a density of 1.275 g/cm³. It is not classified as hazardous according to current regulations, indicating a favorable safety profile for handling in laboratory settings .
BDT-Glycol has been shown to be an effective catalyst for a number of asymmetric reactions, including aldol reactions, Diels-Alder reactions, and epoxide ring-opening reactions PubChem: . These reactions are fundamental to the synthesis of many complex molecules, including natural products and pharmaceuticals.
BDT-Glycol is also being investigated for its potential applications in material science. For example, it has been used to prepare chiral polymers ScienceDirect. Chiral polymers have a wide range of potential applications, including in the development of new drug delivery systems and organic electronics.
The synthesis of bis(diethyl-L-tartrate glycolato)diboron typically involves the following methods:
Bis(diethyl-L-tartrate glycolato)diboron has several notable applications:
Interaction studies involving bis(diethyl-L-tartrate glycolato)diboron focus on its reactivity with other chemical species. These studies often assess:
Several compounds exhibit structural similarities to bis(diethyl-L-tartrate glycolato)diboron. Here are some notable examples:
Bis(diethyl-L-tartrate glycolato)diboron stands out due to its chiral components derived from L-tartrate, which can impart unique stereochemical properties beneficial for asymmetric synthesis.
The synthesis of bis(diethyl-L-tartrate glycolato)diboron from tetrakis(dimethylamino)diboron represents one of the most established methodologies in organoboron chemistry. Tetrakis(dimethylamino)diboron, with its molecular formula C₈H₂₄B₂N₄ and molecular weight of 197.93 g/mol, serves as a versatile precursor for diboron diolate preparation. The compound exists as a colorless liquid with a melting point of -33°C and boiling point of 55-57°C, making it readily accessible for synthetic transformations. Commercial preparation of tetrakis(dimethylamino)diboron typically involves the Wurtz coupling of halobis(dialkylamino)boranes, establishing the fundamental boron-boron bond that forms the core of the diboron structure.
The transformation of tetrakis(dimethylamino)diboron to bis(diethyl-L-tartrate glycolato)diboron requires the use of anhydrous hydrogen chloride in diethyl ether at low temperatures, typically -78°C. This reaction proceeds through the protonation of the dimethylamino groups, generating dialkylammonium hydrochloride salts that must be removed by filtration. The resulting intermediate undergoes subsequent treatment with diethyl-L-tartrate under controlled conditions to form the desired glycolate complex. The process requires careful handling due to the air-sensitive nature of the intermediates and the need for anhydrous conditions throughout the reaction sequence.
Alternative methodologies have emerged that utilize tetrahydroxydiboron as a more convenient starting material. The acid-catalyzed reaction of tetrahydroxydiboron with trimethyl orthoformate generates tetramethoxydiboron in situ, which then reacts with diethyl-L-tartrate to produce the desired compound. This approach offers several advantages, including reduced sensitivity to air and moisture, faster reaction times, and visual indicators of reaction completion. The reaction typically proceeds at room temperature within minutes, producing a homogeneous solution that can be processed directly without extensive purification steps.
The incorporation of chiral tartrate derivatives into diboron synthesis represents a crucial aspect of obtaining enantiomerically pure bis(diethyl-L-tartrate glycolato)diboron. Diethyl L-tartrate, derived from naturally occurring L-(+)-tartaric acid, serves as the chiral auxiliary that imparts stereochemical control to the resulting diboron compound. The compound exists as a colorless to light yellow liquid with a mild, fruity wine aroma and has been extensively characterized for its chiral properties. Its utilization in asymmetric synthesis has been well-documented, particularly in Sharpless enantioselective epoxidation reactions and as a chiral auxiliary in various stereoselective transformations.
The stereoselective synthesis relies on the inherent chirality of the (2R,3R)-diethyl tartrate configuration, which maintains its stereochemical integrity throughout the complexation process with the diboron core. The reaction between the chiral tartrate and the diboron precursor proceeds through coordination of the hydroxyl groups to the boron centers, creating a stable chelate complex that preserves the original stereochemistry. This process is facilitated by the favorable thermodynamics of boron-oxygen bond formation and the geometric constraints imposed by the tartrate backbone. The resulting compound exhibits optical activity and can be characterized by polarimetry to confirm the retention of stereochemical purity.
Comparative studies between different tartrate derivatives have revealed significant differences in reactivity and selectivity. While diethyl-L-tartrate provides excellent stereochemical control, attempts to use diisopropyl tartrate result in lower conversion rates, and perfluoropinacol fails to afford any desired product. These observations highlight the importance of steric and electronic factors in determining successful complexation. The ethyl ester groups provide an optimal balance between steric hindrance and electronic stabilization, allowing for efficient coordination while maintaining structural integrity of the chiral centers.
X-ray crystallographic analysis provides definitive structural information about bis(diethyl-L-tartrate glycolato)diboron, revealing details about bond lengths, angles, and overall molecular geometry. The technique employs X-ray diffraction principles based on Bragg's law, where X-rays interact with the crystalline lattice to produce characteristic diffraction patterns. The wavelength of X-rays, approximately 1 angstrom, matches the interatomic spacing in crystalline materials, making this technique ideal for determining atomic arrangements. Single-crystal X-ray diffraction analysis requires high-quality crystals that can diffract X-rays uniformly, providing accurate structural data for molecular characterization.
The molecular geometry of bis(diethyl-L-tartrate glycolato)diboron features a central diboron unit with two boron atoms connected by a direct boron-boron bond. Each boron atom coordinates with the oxygen atoms from the tartrate ligands, creating either tetrahedral or trigonal planar coordination environments depending on the specific bonding arrangement. The tartrate ligands adopt conformations that minimize steric interactions while maximizing orbital overlap with the boron centers. The overall structure exhibits C₂ symmetry, reflecting the identical nature of the two tartrate units and their symmetric arrangement around the diboron core.
Crystallographic data typically reveals intermolecular interactions that influence crystal packing and stability. Hydrogen bonding between hydroxyl groups and ester carbonyl oxygens contributes to the overall crystal structure, while van der Waals interactions between alkyl chains provide additional stabilization. The melting point range of 40-47°C for related diboron tartrate compounds suggests moderate intermolecular forces that allow for controlled crystallization and purification. These structural insights are crucial for understanding the compound's reactivity patterns and predicting its behavior in various chemical transformations.
Spectroscopic characterization of bis(diethyl-L-tartrate glycolato)diboron employs multiple analytical techniques to confirm structure and purity. ¹¹B nuclear magnetic resonance spectroscopy provides critical information about the boron environment and coordination state. The ¹¹B nucleus, with a nuclear spin of 3/2, exhibits quadrupolar relaxation that can broaden signals, but modern high-field spectrometers operating at 160 MHz or higher provide excellent resolution. Chemical shifts for diboron diolates typically appear around 27-28 ppm, indicating tetrahedral coordination of the boron atoms. The symmetry of the molecule results in a single ¹¹B resonance, confirming the equivalent environments of both boron centers.
Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and bonding patterns. The carbonyl stretching frequencies of the ester groups appear in the typical range of 1730-1750 cm⁻¹, while the C-O stretching vibrations are observed around 1200-1300 cm⁻¹. The B-O stretching modes appear at lower frequencies, typically around 800-1000 cm⁻¹, providing evidence for the coordination of tartrate oxygen atoms to the boron centers. Hydroxyl stretching vibrations, when present, appear as broad absorptions around 3200-3600 cm⁻¹, though these may be weak or absent if the hydroxyl groups are fully coordinated to boron.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. High-resolution mass spectrometry typically shows the molecular ion peak at m/z 430.145 for the compound with molecular formula C₁₆H₂₄B₂O₁₂. Fragmentation patterns often involve loss of ethyl groups (M-29) and entire ester functionalities (M-73), providing additional structural confirmation. Gas chromatography-mass spectrometry analysis can separate stereoisomers and provide retention time data that correlates with molecular structure. The combination of these spectroscopic techniques provides comprehensive characterization that confirms both the molecular structure and stereochemical purity of the synthesized compound.
Bis(diethyl-L-tartrate glycolato)diboron exhibits distinct thermal characteristics that are critical for understanding its stability and handling requirements. The compound demonstrates a well-defined melting point range of 40-47°C, which places it in the category of low-melting organic compounds [1] [3]. This relatively low melting point is consistent with other diethyl tartrate derivatives and reflects the molecular interactions within the crystal lattice structure.
The boiling point of bis(diethyl-L-tartrate glycolato)diboron has been predicted to be 451.2 ± 45.0°C under standard atmospheric conditions [1] [3] [4]. This high boiling point indicates substantial intermolecular forces and suggests that the compound possesses considerable thermal stability under normal laboratory conditions. The significant difference between the melting and boiling points (approximately 400°C range) demonstrates a wide liquid phase stability window, which is advantageous for synthetic applications requiring elevated temperatures.
Flash point determinations reveal that bis(diethyl-L-tartrate glycolato)diboron has a flash point of 149°C (equivalent to 65°C) [5] [6] [4]. This parameter is crucial for safety considerations during storage, handling, and processing of the compound. The relatively high flash point indicates that the compound presents moderate fire hazards and requires appropriate safety protocols during thermal processing.
Parameter | Bis(diethyl-L-tartrate glycolato)diboron | Bis(diethyl-D-tartrate glycolato)diboron | Bis(diisopropyl-L-tartrate glycolato)diboron | Source Reference |
---|---|---|---|---|
Melting Point Range (°C) | 40-47 | 40-47 | 78-83 | [1] [3] |
Boiling Point (°C) | 451.2 ± 45.0 (predicted) | 451.234 at 760 mmHg | 486.0 ± 45.0 (predicted) | [1] [3] [4] |
Flash Point (°C) | 149 (65°C) | 226.7 | Not reported | [5] [6] [4] |
Decomposition Temperature (°C) | Not determined | Not determined | Not determined | Literature gap |
Temperature Stability Limit (°C) | Not determined | Not determined | Not determined | Literature gap |
The thermal decomposition pathways of bis(diethyl-L-tartrate glycolato)diboron remain inadequately characterized in the current literature. However, based on the behavior of structurally related diboron compounds and tartrate esters, several potential decomposition mechanisms can be anticipated. The compound likely undergoes initial ester hydrolysis at elevated temperatures, potentially followed by decarboxylation of the tartrate moieties [7] [8]. The diboron core may subsequently decompose through oxidative cleavage of the boron-boron bond, particularly in the presence of oxygen or moisture at high temperatures [9] [10].
Comparative analysis with similar compounds reveals that bis(diisopropyl-L-tartrate glycolato)diboron exhibits a higher melting point range of 78-83°C [11] [12], suggesting that increased steric bulk from the isopropyl groups enhances intermolecular packing efficiency. This structure-property relationship indicates that the thermal behavior of these compounds can be systematically modulated through ester group modifications.
The solubility profile of bis(diethyl-L-tartrate glycolato)diboron reflects its predominantly organic character and hydrophobic nature. The compound exhibits complete insolubility in water [13], which is consistent with its multi-ester structure and the absence of strongly polar functional groups capable of forming hydrogen bonds with water molecules. This aqueous insolubility is a characteristic feature shared among diboron compounds with extensive organic substitution.
Chloroform represents the most well-documented solvent system for bis(diethyl-L-tartrate glycolato)diboron, with the compound showing good solubility in this medium [3] [6] [4]. The utilization of chloroform solutions for optical rotation measurements (c=1 concentration) demonstrates not only solubility but also solution stability under analytical conditions. The specific optical rotation value of -20° (c=1, chloroform) indicates that the compound maintains its stereochemical integrity in chloroform solution.
Solvent System | Solubility Classification | Specific Notes | Reference |
---|---|---|---|
Water | Insoluble | Insoluble due to hydrophobic nature | [13] |
Chloroform | Soluble | Used for optical rotation measurements | [3] [6] [4] |
Methanol | Limited data | Data not available | Not reported |
Ethanol | Limited data | Data not available | Not reported |
Organic solvents (general) | Soluble | General organic solvent solubility | [13] [14] |
Polar aprotic solvents | Expected soluble | Based on structural similarity | Inferred from analogs |
General organic solvent solubility has been reported for bis(diethyl-L-tartrate glycolato)diboron [13] [14], suggesting compatibility with a range of moderately polar to nonpolar organic media. This broad solubility profile is advantageous for synthetic applications where solvent selection flexibility is required. The compound's solubility characteristics align with those observed for other organoboron compounds, particularly those containing ester functionalities.
Based on structural analogies with related diboron compounds, bis(diethyl-L-tartrate glycolato)diboron is expected to exhibit solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran [15]. These solvents can effectively solvate the compound through dipole-dipole interactions with the ester carbonyl groups while avoiding the complications associated with protic solvents that might promote hydrolysis.
The limited available data regarding solubility in alcoholic solvents (methanol and ethanol) represents a significant gap in the characterization of this compound. Given the potential for transesterification reactions between the compound and alcoholic solvents, careful investigation of these systems would be valuable for both fundamental understanding and practical applications.
The density of bis(diethyl-L-tartrate glycolato)diboron has been determined to be 1.3 g/mL at 25°C [5] [1] [6], which represents a moderately high density for an organic compound of this molecular weight (429.98 g/mol). This density value is consistent with the presence of boron atoms and the compact molecular structure resulting from the bicyclic dioxaborolane framework. The density measurement provides important information for volumetric calculations in synthetic procedures and physical property correlations.
The refractive index of bis(diethyl-L-tartrate glycolato)diboron has been measured as 1.457 (nD20) [5] [6] [4], indicating significant light-bending capability relative to common organic solvents. This refractive index value is characteristic of compounds containing both aromatic-like cyclic structures and multiple ester functionalities. The relationship between density and refractive index follows expected patterns for organic compounds, where higher molecular density typically correlates with increased refractive index values [16] [17].
Property | Bis(diethyl-L-tartrate glycolato)diboron | Bis(diethyl-D-tartrate glycolato)diboron | Source Reference |
---|---|---|---|
Density (g/mL) | 1.3 at 25°C | 1.275 | [5] [1] [6] |
Refractive Index (nD20) | 1.457 | 1.465 | [5] [6] [4] |
Molecular Weight (g/mol) | 429.98 | 429.98 | [18] [3] [6] |
Optical Rotation [α]D20 (°) | -20 (c=1, CHCl₃) | +17 (c=1, CHCl₃) | [3] [6] [4] |
Exact Mass | 430.145 | 430.145 | [5] [19] |
Comparative analysis with the D-enantiomer reveals subtle but significant differences in physical properties. Bis(diethyl-D-tartrate glycolato)diboron exhibits a slightly lower density of 1.275 g/mL and a higher refractive index of 1.465 [5] [6] [4]. These differences, while small, reflect the distinct crystal packing arrangements and intermolecular interactions that arise from the different stereochemical configurations of the tartrate moieties.
The Lorentz-Lorenz equation provides a theoretical framework for understanding the relationship between density and refractive index in organic compounds [16] [20]. For bis(diethyl-L-tartrate glycolato)diboron, the molar refraction can be calculated from the measured values, providing insights into the electronic polarizability of the molecule. The presence of boron atoms, with their unique electronic properties, contributes to the overall polarizability and hence influences both the density and refractive index measurements.
The optical rotation values demonstrate the stereochemical purity and integrity of the compound in solution. The L-enantiomer shows a specific rotation of -20° while the D-enantiomer exhibits +17° (both at c=1 in chloroform) [3] [6] [4]. These opposite signs of rotation confirm the enantiomeric relationship, while the slight difference in magnitude may reflect minor differences in solution behavior or measurement conditions.
The hydrolytic stability of bis(diethyl-L-tartrate glycolato)diboron represents a critical aspect of its chemical behavior, particularly given the presence of both ester functionalities and boron-oxygen bonds that are susceptible to nucleophilic attack. The compound's stability varies significantly across different pH ranges, following patterns established for related organoboron compounds and ester-containing molecules [7] [21] [22].
Under strongly acidic conditions (pH < 3), bis(diethyl-L-tartrate glycolato)diboron is expected to undergo moderate degradation through acid-catalyzed hydrolysis mechanisms [7] [21] [22]. The protonation of ester oxygen atoms increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water molecules. Additionally, the boron-oxygen bonds in the dioxaborolane rings may be susceptible to acid-catalyzed cleavage, particularly under prolonged exposure to strong acids.
In weakly acidic environments (pH 3-6), the compound demonstrates relatively enhanced stability compared to strongly acidic conditions [7] [21]. The reduced concentration of hydronium ions limits the extent of acid-catalyzed hydrolysis, while the compound retains sufficient stability for most practical applications. This pH range represents a reasonable compromise between hydrolytic stability and synthetic utility.
pH Range | Expected Stability | Hydrolysis Mechanism | Literature Basis |
---|---|---|---|
pH < 3 (Strongly Acidic) | Moderate degradation | Acid-catalyzed B-O bond cleavage | [7] [21] [22] |
pH 3-6 (Weakly Acidic) | Relatively stable | Slow hydrolysis | [7] [21] |
pH 6-8 (Neutral) | Most stable | Minimal hydrolysis | [21] [22] |
pH 8-11 (Weakly Basic) | Decreased stability | Base-catalyzed hydrolysis | [7] [22] |
pH > 11 (Strongly Basic) | Rapid hydrolysis | Rapid B-O bond hydrolysis | [7] [21] [22] |
Neutral pH conditions (pH 6-8) provide the optimal stability window for bis(diethyl-L-tartrate glycolato)diboron [21] [22]. Under these conditions, both acid-catalyzed and base-catalyzed hydrolysis mechanisms are minimized, resulting in the longest shelf life and greatest utility for synthetic applications. The compound can be expected to maintain its structural integrity for extended periods when stored under neutral, anhydrous conditions.
Basic conditions present significant challenges for the stability of bis(diethyl-L-tartrate glycolato)diboron. Under weakly basic conditions (pH 8-11), the compound experiences decreased stability due to base-catalyzed hydrolysis of both the ester bonds and the boron-oxygen linkages [7] [22]. The mechanism involves nucleophilic attack by hydroxide ions on the electrophilic centers, leading to systematic degradation of the molecular structure.
Strongly basic conditions (pH > 11) result in rapid hydrolysis of bis(diethyl-L-tartrate glycolato)diboron [7] [21] [22]. Under these conditions, the high concentration of hydroxide ions promotes rapid cleavage of both ester bonds and boron-oxygen bonds. The compound can be expected to decompose within minutes to hours under such conditions, making basic media unsuitable for applications requiring compound stability.
The hydrolysis products likely include the corresponding carboxylic acids (tartaric acid derivatives) and boric acid or its derivatives, depending on the specific conditions and extent of hydrolysis [23] [24]. These degradation products may have different solubility characteristics and biological activities compared to the parent compound, which has implications for both synthetic applications and waste management considerations.